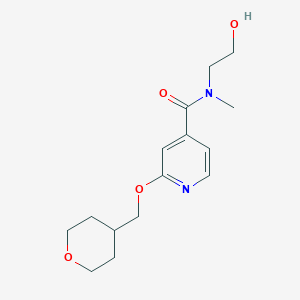

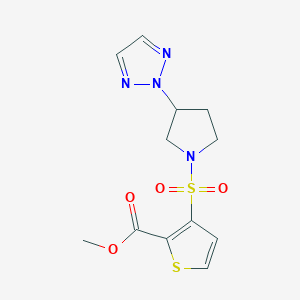

![molecular formula C16H21N5O4 B2410692 2-(7-叔丁基-2,4-二甲基-1,3-二氧代嘌呤[7,8-a]咪唑-6-基)乙酸甲酯 CAS No. 919012-90-1](/img/structure/B2410692.png)

2-(7-叔丁基-2,4-二甲基-1,3-二氧代嘌呤[7,8-a]咪唑-6-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

科学研究应用

咪唑并[1,2-a]喹啉合成中的多米诺反应

Iminov 等人 (2008) 的一项研究探索了 2,4-二氧代-2 H-3,1-苯并恶嗪-1(4 H)-乙酸甲酯与取代乙腈的相互作用,导致咪唑并[1,2-A]喹啉-2,5(1 H,3 H)-二酮和 2-叔丁基-和 2-甲基咪唑并[1,2-A]喹啉-5(3 H)-酮的合成。这项研究展示了生产咪唑并[1,2-A]喹啉衍生物的途径,这类化合物具有广泛的科学应用,包括制药和材料科学。这些化合物的结构通过 X 射线晶体学得到证实 (Iminov 等人,2008)。

他汀类药物手性侧链的合成

Choi 和 Shin (2008) 报道了叔丁基[(3R,5S)-6-羟基-甲基-2,2-二甲基-1,3-二氧六环-4-基]乙酸的合成,这是他汀类药物(一组降胆固醇药物)合成中相关的衍生物。该研究强调了类似化合物在临床上重要药物合成中的用途 (Choi & Shin,2008)。

芳酰胺 A 和 C 的合成

Shklyaruck (2015) 开发了一种将相关化合物转化为芳酰胺 A 和 C(具有抗肿瘤活性的天然化合物)合成构建模块的方法。这项研究强调了此类化学转化在潜在癌症疗法开发中的作用 (Shklyaruck,2015)。

分子和固态结构分析

Tomaščiková 等人 (2008) 研究了与 2-(7-叔丁基-2,4-二甲基-1,3-二氧代嘌呤[7,8-a]咪唑-6-基)乙酸甲酯结构相似的化合物的分子和固态结构。此类研究对于了解这些化合物的物理和化学性质至关重要,这些性质可以为其在各个科学领域的应用提供信息 (Tomaščiková 等人,2008)。

乙烯反应中的催化应用

Yankey 等人 (2014) 探索了涉及咪唑基化合物的配合物在乙烯反应中催化的用途。这项研究有助于理解工业化学中的催化过程,特别是在乙烯聚合中 (Yankey 等人,2014)。

作用机制

Target of Action

“Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate” is an impurity of Rosuvastatin , which is a selective and competitive inhibitor of HMG-CoA reductase . HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol in the liver .

Mode of Action

As an impurity of Rosuvastatin, this compound may share a similar mode of action. Rosuvastatin inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . This results in a decrease in hepatic cholesterol levels, which stimulates the synthesis of LDL receptors and increases hepatic uptake of LDL cholesterol, thereby lowering the concentration of cholesterol in the blood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, the production of mevalonate is reduced, leading to a decrease in the synthesis of cholesterol . This results in a series of downstream effects, including the upregulation of LDL receptors and increased uptake of LDL cholesterol from the bloodstream .

Pharmacokinetics

Rosuvastatin is absorbed rapidly after oral administration, and its bioavailability is approximately 20% . It is extensively metabolized in the liver, the primary site of cholesterol synthesis and LDL clearance . The elimination half-life of Rosuvastatin is approximately 19 hours .

Result of Action

The inhibition of HMG-CoA reductase leads to a decrease in the synthesis of cholesterol in the liver . This results in a decrease in the concentration of cholesterol in the blood, particularly LDL cholesterol, which is often referred to as “bad cholesterol” due to its association with an increased risk of atherosclerosis and heart disease .

Action Environment

The action of this compound, like all drugs, can be influenced by various environmental factors. These can include the presence of food in the stomach at the time of administration, the pH of the stomach, and the presence of other drugs that may interact with it . Additionally, genetic factors such as polymorphisms in the genes encoding for HMG-CoA reductase or drug metabolizing enzymes can influence the drug’s efficacy and the patient’s response .

属性

IUPAC Name |

methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-16(2,3)9-7-21-11-12(18(4)15(24)19(5)13(11)23)17-14(21)20(9)8-10(22)25-6/h7H,8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWXHBVOVHUXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2410614.png)

![N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2410622.png)

![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)

![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)

![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2410629.png)